molecular formula C13H24N4O2 B7583663 tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate

tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate

Cat. No.: B7583663
M. Wt: 268.36 g/mol
InChI Key: BAKKZQFPYICIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate, commonly referred to as TAPI-2, is a synthetic molecule that has been extensively used in scientific research. TAPI-2 is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), which is responsible for the release of TNF-α from the cell membrane.

Mechanism of Action

TAPI-2 inhibits tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate by binding to its active site and preventing the cleavage of TNF-α from the cell membrane. This results in the accumulation of TNF-α on the cell surface, which can be further processed by other enzymes. TAPI-2 has been shown to be a potent inhibitor of this compound with an IC50 value of 20 nM.
Biochemical and Physiological Effects:
TAPI-2 has been shown to effectively reduce TNF-α production in various cell lines and animal models. In a study conducted on rats, TAPI-2 was shown to reduce the production of TNF-α and improve the survival rate in septic shock models. TAPI-2 has also been shown to reduce the production of TNF-α in human monocytes and inhibit the migration of neutrophils.

Advantages and Limitations for Lab Experiments

TAPI-2 has several advantages for lab experiments, such as its potency and specificity for tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibition. However, TAPI-2 has some limitations, such as its short half-life and low solubility in water. These limitations can be overcome by modifying the chemical structure of TAPI-2 or using alternative delivery methods.

Future Directions

For TAPI-2 research include the development of more potent and specific tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibitors, investigation of TAPI-2's potential for the treatment of various inflammatory diseases, and the development of alternative delivery methods to overcome its limitations.

Synthesis Methods

The synthesis of TAPI-2 involves the reaction of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate with a reducing agent such as sodium borohydride. This reaction results in the formation of TAPI-2, which can be purified by column chromatography.

Scientific Research Applications

TAPI-2 has been extensively used in scientific research as a potent inhibitor of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate. TNF-α is a pro-inflammatory cytokine that plays a crucial role in the immune response. However, excessive production of TNF-α can lead to various inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. This compound is responsible for the release of TNF-α from the cell membrane, and its inhibition by TAPI-2 can effectively reduce TNF-α production.

Properties

IUPAC Name

tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-12(2,3)19-11(18)17-13(4,5)9-14-8-10-15-6-7-16-10/h6-7,14H,8-9H2,1-5H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKZQFPYICIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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